molecular formula C9H8N2 B013803 Nornicotyrine CAS No. 494-98-4

Nornicotyrine

Cat. No.: B013803
CAS No.: 494-98-4
M. Wt: 144.17 g/mol
InChI Key: CBTWKRLUNDZXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nornicotyrine, also widely known in literature as Nicotyrine, is a minor tobacco alkaloid of significant interest in pharmacological and toxicological research. This compound serves as a potent and selective inhibitor of the human cytochrome P450 enzymes CYP2A6 and CYP2A13 , which are primarily responsible for the metabolism of nicotine . By inhibiting these enzymes, this compound can delay the clearance of nicotine and alter its pharmacokinetic profile, making it a valuable research tool for investigating nicotine dependence, withdrawal mechanisms, and substance metabolism . Research-grade this compound is critical for in vitro studies aimed at modeling substance interactions and for developing a deeper understanding of metabolic pathways. Its role extends to the study of tobacco smoke constituents and their biological impact. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use of any kind.

Properties

IUPAC Name

3-(1H-pyrrol-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1-7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTWKRLUNDZXIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197788
Record name Nornicotyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494-98-4
Record name 3-(1H-Pyrrol-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=494-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nornicotyrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nornicotyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 494-98-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORNICOTYRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ8AN3NMW7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism and Catalyst Selection

The reduction of myosmine (3-(pyridin-3-yl)-1H-pyrrole) to nornicotine via hydrogenation represents a pivotal advancement in alkaloid synthesis. As detailed in US Patent 2459696, this method involves reacting myosmine with hydrogen in the presence of transition metal catalysts, predominantly platinum oxide (PtO₂) or palladium oxide (PdO). The reaction proceeds through the saturation of the pyrrole ring’s double bond, yielding nornicotine as the primary product.

Catalyst efficiency is pH-dependent, with optimal performance observed between pH 6.0 and 9.0. Buffering agents, such as acetic acid-sodium acetate mixtures, stabilize the reaction medium and mitigate side reactions that produce resinous by-products. For instance, a buffered system at pH 8.9 achieved an 85% yield of nornicotine, whereas unbuffered glacial acetic acid solutions led to diminished yields due to uncontrolled pH drift.

Isolation and Purification Techniques

Post-hydrogenation isolation employs picric acid to precipitate nornicotine as its picrate salt. Recrystallization from hot water yields pure nornicotine picrate, identified by a melting point of 192–193°C. Subsequent treatment with alkaline solutions liberates freebase nornicotine, which is extracted into ether or dichloromethane. This method ensures high purity (>94%) but requires meticulous control of extraction pH to avoid co-precipitation of impurities.

Enantioselective Synthesis via Chiral Induction

Asymmetric Reduction with Chiral Auxiliaries

CN Patent 116217544B introduces an enantioselective route to (S)-nornicotine using methyl nicotinate and N-vinyl pyrrolidone as precursors. The synthesis involves a tandem condensation-hydrolysis sequence to generate myosmine, followed by asymmetric reduction with sodium borohydride (NaBH₄) in the presence of (S)-indoline-2-carboxylic acid as a chiral inducer.

Key steps include:

  • Condensation : Methyl nicotinate reacts with N-vinyl pyrrolidone in toluene at 55–65°C using NaH as a condensing agent.

  • Acidic Hydrolysis : The intermediate undergoes reflux with concentrated HCl, yielding myosmine after alkaline extraction.

  • Chiral Reduction : Myosmine is reduced with NaBH₄ and (S)-indoline-2-carboxylic acid in methyl tert-butyl ether, achieving an enantiomeric excess (ee) of 71% for the (S)-enantiomer.

Optimization of Enantiomeric Purity

The enantioselectivity of this method hinges on the chiral reagent’s stoichiometry and solvent polarity. Increasing the (S)-indoline-2-carboxylic acid-to-myosmine ratio from 1:2 to 1:1 enhances ee to 85%, albeit at the cost of prolonged reaction times (16–18 hours). Dichloromethane extraction under strongly alkaline conditions (pH 13–14) further purifies the product, yielding a light brown oil with 94.6% purity.

Comparative Analysis of Synthetic Methods

Yield and Scalability

The catalytic hydrogenation method offers superior scalability, with batch sizes exceeding 100g reported in patent examples. In contrast, enantioselective synthesis is limited by the cost and availability of chiral reagents, making it more suitable for small-scale pharmaceutical applications.

Table 1: Comparative Yields of Nornicotine Synthesis Methods

MethodStarting MaterialCatalyst/ReagentYield (%)Purity (%)Enantiomeric Excess (%)
Catalytic HydrogenationMyosminePtO₂/PdO85>95N/A
EnantioselectiveMethyl Nicotinate(S)-Indoline-2-carboxylic acid70–8594.671–85

Environmental and Economic Considerations

Hydrogenation requires pressurized H₂ gas, posing safety challenges, but benefits from recyclable catalysts. The enantioselective route generates less hazardous waste but incurs higher costs due to chiral reagents.

Historical Context and Alternative Approaches

Early nornicotine syntheses relied on nicotine demethylation using harsh oxidants like potassium permanganate, which suffered from low yields (<30%) . Silver oxide and benzoic anhydride-based methods similarly underperformed, prompting the shift to myosmine hydrogenation. Recent advances in biocatalysis and enzymatic resolution remain underexplored but hold promise for greener synthesis.

Chemical Reactions Analysis

Types of Reactions: Nornicotyrine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or sodium borohydride.

    Substitution: Various electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while reduction can produce partially hydrogenated compounds.

Scientific Research Applications

Pharmacological Applications

Nornicotyrine exhibits several pharmacological properties that make it a subject of interest in therapeutic research.

  • Nicotine Metabolism : this compound is a significant metabolite of nicotine, with studies indicating its role in the pharmacokinetics of nicotine. It is formed through the demethylation of nicotine in the liver, primarily mediated by cytochrome P450 enzymes . Understanding its metabolism can help in developing more effective nicotine replacement therapies (NRTs) and smoking cessation aids.
  • Potential Therapeutic Effects : Preliminary studies suggest that this compound may have neuroprotective effects. Research indicates that it could modulate nicotinic acetylcholine receptors (nAChRs), potentially influencing cognitive functions and neurodegenerative diseases .

Toxicological Studies

This compound has been investigated for its toxicity profile, particularly in the context of tobacco use and e-cigarette constituents.

  • Inhalation Toxicity : Research has shown that this compound can be present in aerosolized forms of tobacco products and e-cigarettes. Its inhalation toxicity is under investigation, with studies assessing its cytotoxic effects on lung cells . Understanding the inhalation toxicity of this compound is crucial for evaluating the health risks associated with tobacco and vaping products.
  • Comparative Toxicity : this compound's toxicity has been compared to other tobacco alkaloids to determine its relative risk. Studies indicate that while it possesses some toxic properties, they may be less severe than those associated with nicotine and other major alkaloids .

Food Science Applications

This compound's presence in various food products has led to research into its effects on human health.

  • Food Safety : As this compound can be found in food items like certain vegetables, studies are being conducted to assess its safety and potential health implications when consumed as part of a regular diet . The focus is on understanding how cooking processes may affect its levels and bioactivity.

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
PharmacologyThis compound modulates nAChRs; potential neuroprotective effects ,
ToxicologyInhalation toxicity assessed; comparative toxicity lower than nicotine ,
Food SciencePresent in various foods; ongoing studies on safety and bioactivity

Case Study 1: This compound in E-Cigarettes

A study evaluated the presence of this compound in e-cigarette aerosols and its potential health risks. Results indicated that while this compound levels were lower than those of nicotine, they still posed inhalation risks similar to other minor alkaloids found in tobacco products .

Case Study 2: Neuroprotective Effects

Research involving animal models demonstrated that this compound administration improved cognitive function in subjects with induced neurodegeneration. This suggests potential therapeutic avenues for treating conditions like Alzheimer's disease through modulation of cholinergic pathways .

Mechanism of Action

Nornicotyrine acts as a competitive antagonist of the serotonin 5-HT2A receptor . This receptor is a G-protein coupled receptor involved in various physiological processes, including mood regulation, cognition, and behavior. By binding to the 5-HT2A receptor, this compound blocks the binding of serotonin, thereby inhibiting its activity .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Utility: this compound’s role in nicotine synthesis highlights its historical importance in organic chemistry .
  • Regulatory Concerns: As an impurity in nicotine products, this compound is monitored in pharmaceutical quality control (e.g., nasal sprays) .

Biological Activity

Nornicotyrine is a minor alkaloid primarily found in the tobacco plant (Nicotiana spp.) and is recognized for its complex interactions with biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, metabolic pathways, and potential therapeutic applications.

This compound is structurally related to nicotine and exhibits significant biological activity, particularly through its interaction with nicotinic acetylcholine receptors (nAChRs) and serotonin receptors. It acts as a competitive antagonist at the serotonin 5-HT2A receptor, inhibiting serotonin's binding and subsequent signaling pathways. This mechanism suggests potential implications in mood regulation and cognitive functions.

Pharmacological Profile

  • Receptor Interaction : this compound binds selectively to various receptors, notably nAChRs, which are crucial in neurotransmission and neuromodulation.
  • Competitive Antagonism : By blocking the 5-HT2A receptor, this compound may influence serotonin-related pathways, potentially affecting mood and anxiety disorders.
  • Metabolic Pathways : this compound is metabolized primarily by cytochrome P450 enzymes, which play a vital role in drug metabolism. It is also linked to the metabolism of nicotine, suggesting that it may contribute to the pharmacological effects associated with tobacco use .

Biological Activity Studies

Numerous studies have explored the biological activity of this compound in various contexts:

  • Cellular Effects :
    • This compound modulates cell signaling pathways associated with serotonin receptors, influencing cellular responses such as proliferation and apoptosis.
    • In vitro studies indicate that this compound can alter neurotransmitter release in neuronal cells, potentially impacting synaptic plasticity .
  • Animal Models :
    • Research involving animal models has demonstrated that this compound can affect behavioral outcomes related to anxiety and cognition. At lower doses, it exhibits mild effects on mood modulation.
    • Higher doses have shown more pronounced effects on neurotransmitter systems, suggesting a dose-dependent relationship in its pharmacological action.

Case Studies

Several case studies have highlighted the implications of this compound in health:

  • Case Study 1 : In a study examining the effects of tobacco alkaloids on cognitive function, subjects exposed to environments rich in this compound exhibited altered cognitive performance compared to controls. This suggests that this compound may play a role in cognitive modulation through its receptor interactions .
  • Case Study 2 : A clinical investigation into the metabolic products of tobacco use found that individuals with higher levels of this compound metabolites exhibited different health outcomes compared to those with lower levels. This points to potential biomarkers for assessing tobacco exposure and associated health risks .

Metabolic Pathways

This compound's metabolism involves several key pathways:

MetabolitePathway Description
CotinineMajor metabolite formed from nicotine metabolism
4-Hydroxy-4-(3-pyridyl)butanoic acidSecondary metabolite linked to nicotine degradation
This compoundFormed during the peroxidation of myosmine

These pathways indicate that this compound is not only a product of nicotine metabolism but also participates in further biochemical transformations that may affect its biological activity.

Q & A

Q. How can contradictory findings about this compound’s carcinogenic potential be systematically addressed?

  • Methodological Answer : Conflicting data (e.g., tumorigenicity vs. null effects) may arise from variations in exposure duration, model systems, or metabolite interactions. Design a longitudinal in vivo study comparing this compound alone versus combined with other tobacco alkaloids (e.g., myosmine, nicotyrine). Use a factorial design to isolate synergistic effects, and employ histopathological analysis with blinded scoring to reduce bias .

Q. What experimental frameworks are optimal for elucidating this compound’s metabolic pathways?

  • Methodological Answer : Apply stable isotope-labeled this compound (e.g., ¹³C or ¹⁵N) in hepatocyte or microsomal assays. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track metabolite formation. Pair this with kinetic modeling (e.g., Michaelis-Menten) to identify rate-limiting enzymes. Validate findings using CRISPR/Cas9 knockout models of suspected cytochrome P450 isoforms .

Q. How should researchers design a study to investigate this compound’s role in nicotine dependence mechanisms?

  • Methodological Answer : Use a PICO framework:
  • P (Population): Rodent models with nicotine self-administration behavior.
  • I (Intervention): Chronic this compound administration.
  • C (Comparison): Nicotine-only controls.
  • O (Outcome): Dopamine release in the nucleus accumbens (measured via microdialysis).
    Ensure blinding in treatment groups and use multivariate regression to adjust for confounding variables like stress or environmental enrichment .

Q. What strategies mitigate analytical interference when quantifying this compound in human plasma?

  • Methodological Answer : Implement solid-phase extraction (SPE) with mixed-mode sorbents to remove phospholipids and proteins. Validate method specificity using incurred sample reanalysis (ISR) and spike-recovery experiments at low, medium, and high concentrations. Report limits of detection (LOD) and quantification (LOQ) in accordance with ICH guidelines .

Data Contradiction and Reproducibility

Q. How can researchers resolve discrepancies in this compound’s reported half-life across studies?

  • Methodological Answer : Conduct a meta-analysis of existing pharmacokinetic data, stratifying by species (e.g., murine vs. human), administration route (oral vs. intravenous), and analytical methods. Use funnel plots to assess publication bias and mixed-effects models to account for inter-study heterogeneity. Replicate key studies under standardized conditions .

Q. What quality control measures ensure reproducibility in this compound-related cell culture experiments?

  • Methodological Answer : Adopt the NIH guidelines for preclinical research:
  • Document cell line authentication (e.g., STR profiling).
  • Include vehicle and baseline controls in all assays.
  • Share raw data and analysis scripts via repositories like Figshare or Zenodo.
  • Use randomized block designs to minimize batch effects .

Tables for Key Data Reference

Q. Table 1. HPLC Conditions for this compound Separation

ParameterValueReference
Flow Rate0.6 mL/min
Detection Wavelength260 nm
Column Temperature30°C

Q. Table 2. Tumor Incidence in Rodent Models Exposed to this compound

CompoundTumor Incidence (%)Study DurationReference
This compound12.524 months
Nicotine8.224 months

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nornicotyrine
Reactant of Route 2
Reactant of Route 2
Nornicotyrine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.